molecular formula C8H10N2O B167437 2-Amino-6-methylbenzamide CAS No. 1885-31-0

2-Amino-6-methylbenzamide

Cat. No.: B167437
CAS No.: 1885-31-0
M. Wt: 150.18 g/mol
InChI Key: IYKKLCLIASEVDG-UHFFFAOYSA-N
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Description

2-Amino-6-methylbenzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, where an amino group is substituted at the second position and a methyl group at the sixth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

The exact role of 2-Amino-6-methylbenzamide in biochemical reactions is not fully understood. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to these molecules, influencing their activity, or participating in biochemical reactions .

Cellular Effects

This compound may have effects on various types of cells and cellular processes. For instance, some derivatives of this compound have shown cytotoxic activity against certain tumor cell lines

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-methylbenzamide can be synthesized through several methods. One common method involves the reaction of 2-amino-6-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-nitro-6-methylbenzoic acid, followed by the conversion of the resulting amine to the amide using standard amide formation techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form 2-amino-6-methylbenzylamine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: 2-Amino-6-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

2-Amino-6-methylbenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-5-methylbenzamide
  • 2-Amino-3-methoxybenzamide
  • 2-Amino-5-methoxybenzamide
  • 2-Amino-4-methylbenzamide
  • 2-Amino-3-methylbenzamide

Comparison: 2-Amino-6-methylbenzamide is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This positioning can influence the compound’s reactivity, solubility, and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-amino-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKKLCLIASEVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588414
Record name 2-Amino-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1885-31-0
Record name 2-Amino-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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